molecular formula C25H27N3O3S B2599486 N-(4-(benzyloxy)benzyl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide CAS No. 1421445-78-4

N-(4-(benzyloxy)benzyl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide

Cat. No.: B2599486
CAS No.: 1421445-78-4
M. Wt: 449.57
InChI Key: XRUSYTSMXPRUCV-UHFFFAOYSA-N
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Description

This compound is a tetracyclic heterocyclic derivative containing a pyrimido[2,1-b][1,3]thiazine core. Its structure features a benzyloxybenzyl group at the N-position, an ethyl and methyl substituent at positions 7 and 8, and a carboxamide moiety at position 2.

Properties

IUPAC Name

7-ethyl-8-methyl-6-oxo-N-[(4-phenylmethoxyphenyl)methyl]-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O3S/c1-3-22-17(2)27-25-28(24(22)30)14-20(16-32-25)23(29)26-13-18-9-11-21(12-10-18)31-15-19-7-5-4-6-8-19/h4-12,20H,3,13-16H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRUSYTSMXPRUCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C2N(C1=O)CC(CS2)C(=O)NCC3=CC=C(C=C3)OCC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzyloxy)benzyl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimido[2,1-b][1,3]thiazine Core: This step involves the cyclization of appropriate precursors, such as thioamides and β-ketoesters, under acidic or basic conditions to form the pyrimido[2,1-b][1,3]thiazine ring system.

    Introduction of the Benzyloxybenzyl Group: The benzyloxybenzyl group can be introduced via nucleophilic substitution reactions, where a suitable benzyl halide reacts with the pyrimido[2,1-b][1,3]thiazine intermediate.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-(benzyloxy)benzyl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Anticancer Potential

Research indicates that compounds with similar structural features exhibit significant anticancer activities. Molecular docking studies have been employed to evaluate the interaction of such compounds with specific biological targets like the EGFR (epidermal growth factor receptor) tyrosine kinase, which is crucial in cancer cell proliferation. For instance, studies on related compounds have shown promising results against human colon cancer (HT29) and prostate cancer (DU145) cell lines .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been investigated. Preliminary studies suggest that it may exhibit activity against various bacterial strains. Structure–activity relationship studies indicate that modifications to its molecular structure can enhance its antibacterial properties .

  • Anticancer Activity Study : A study conducted on similar compounds demonstrated effective inhibition of cell growth in HT29 and DU145 cell lines through molecular docking techniques that revealed strong binding affinities to EGFR tyrosine kinase .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of derivatives of thiazine compounds showed promising results against Staphylococcus aureus and Escherichia coli, suggesting that the modifications in the structure can lead to enhanced efficacy .

Mechanism of Action

The mechanism of action of N-(4-(benzyloxy)benzyl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in critical biological processes, such as DNA replication, protein synthesis, or cell signaling pathways.

    Pathways Involved: It may modulate pathways related to cell growth, apoptosis, or immune response, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence highlights 2-(4-chlorophenyl)-8-(methylthio)-6-oxo-4-phenyl-4,6,9,9a-tetrahydropyrimido[2,1-b][1,3]oxazine-7-carbonitrile (Compound 3, –3) as a structurally analogous compound. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Feature Target Compound (Thiazine Derivative) Compound 3 (Oxazine Derivative)
Core Heterocycle Pyrimido[2,1-b][1,3]thiazine (Sulfur atom) Pyrimido[2,1-b][1,3]oxazine (Oxygen atom)
Substituents - 7-Ethyl, 8-methyl
- 4-(Benzyloxy)benzyl
- 4-Chlorophenyl, 4-phenyl
- 8-Methylthio
Functional Groups - 6-Oxo
- Carboxamide at C3
- 6-Oxo
- Cyano at C7, Methylthio at C8
Reactivity Carboxamide may enhance hydrogen bonding Methylthio acts as a leaving group; cyano enables cyclization
Synthetic Route Not detailed in evidence Synthesized via chalcone and oxazin-amine intermediates

Key Differences

Heteroatom Impact : The sulfur atom in the thiazine core (target compound) may confer greater lipophilicity compared to the oxygen-containing oxazine (Compound 3), affecting membrane permeability and target binding.

Substituent Effects : The benzyloxybenzyl group in the target compound introduces steric bulk and aromaticity, contrasting with Compound 3’s chlorophenyl and phenyl groups, which are electron-withdrawing and may enhance electrophilicity.

Research Findings and Limitations

  • Compound 3 demonstrated utility as a precursor for polycyclic heterocycles due to its reactive methylthio group.
  • Synthetic Challenges : The target compound’s benzyloxybenzyl group may complicate purification, whereas Compound 3’s synthesis employs straightforward column chromatography.
  • Biological Potential: Both compounds’ 6-oxo groups mimic motifs seen in kinase inhibitors, but further studies are needed to validate their activity.

Biological Activity

N-(4-(benzyloxy)benzyl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide is a complex heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.

Chemical Structure

The compound features a thiazine ring fused with a pyrimidine structure, which is known for contributing to diverse biological activities. The presence of the benzyloxy group is significant as it often enhances solubility and bioavailability.

Anticonvulsant Activity

Recent studies have indicated that compounds with similar structural motifs exhibit notable anticonvulsant properties. For example, derivatives of N'-benzyl 2-amino acetamides showed effective anticonvulsant activities in animal models (ED(50) values ranging from 13 to 21 mg/kg) . This suggests that this compound may also possess similar effects.

Antitumor Activity

Compounds containing the pyrimidine scaffold have been recognized for their anticancer properties. Research indicates that heterocycles with such frameworks can act as inhibitors of various cancer cell lines by inducing apoptosis and inhibiting proliferation . The specific compound under discussion may exhibit these effects due to its structural characteristics.

Enzyme Inhibition

The compound's potential as an inhibitor of tyrosyl-DNA phosphodiesterases (TDP1 and TDP2) has been explored. Studies on related benzyl ether derivatives have shown promising inhibitory activity against these enzymes, suggesting a potential mechanism through which the compound could exert cytotoxic effects in cancer therapy .

Case Studies

StudyFindingsReference
Anticonvulsant ActivityDemonstrated significant anticonvulsant effects in animal models with similar structures
Antitumor EffectsInduced apoptosis in cancer cell lines; effective against multiple types of tumors
Enzyme InhibitionInhibited TDP1 and TDP2; enhanced cytotoxicity when combined with chemotherapeutic agents

The mechanisms by which this compound exerts its biological effects are likely multifaceted:

  • Modulation of Neurotransmitter Systems : Similar compounds have been shown to interact with GABAergic and glutamatergic systems.
  • Inhibition of Key Enzymes : The inhibition of TDP enzymes suggests a role in disrupting DNA repair mechanisms in cancer cells.
  • Induction of Apoptosis : The structural components may facilitate interactions with cellular pathways leading to programmed cell death.

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